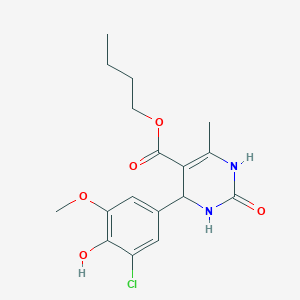![molecular formula C15H15ClN2O3 B5202728 (5-chloro-2-nitrophenyl)[2-(3-methylphenoxy)ethyl]amine](/img/structure/B5202728.png)
(5-chloro-2-nitrophenyl)[2-(3-methylphenoxy)ethyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-chloro-2-nitrophenyl)[2-(3-methylphenoxy)ethyl]amine, also known as CMMEA, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of (5-chloro-2-nitrophenyl)[2-(3-methylphenoxy)ethyl]amine is not fully understood. However, studies have suggested that it may induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes and disrupting the mitochondrial membrane potential. (5-chloro-2-nitrophenyl)[2-(3-methylphenoxy)ethyl]amine has also been shown to inhibit bacterial growth by disrupting the cell membrane and inhibiting DNA replication.
Biochemical and Physiological Effects
(5-chloro-2-nitrophenyl)[2-(3-methylphenoxy)ethyl]amine has been found to have various biochemical and physiological effects. It has been shown to decrease the expression of certain genes involved in cancer cell proliferation and increase the expression of genes involved in apoptosis. (5-chloro-2-nitrophenyl)[2-(3-methylphenoxy)ethyl]amine has also been found to decrease the levels of reactive oxygen species (ROS) in cancer cells, which can contribute to tumor growth. In addition, (5-chloro-2-nitrophenyl)[2-(3-methylphenoxy)ethyl]amine has been shown to reduce inflammation and oxidative stress in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (5-chloro-2-nitrophenyl)[2-(3-methylphenoxy)ethyl]amine in lab experiments is its high yield and purity, which allows for accurate and reproducible results. (5-chloro-2-nitrophenyl)[2-(3-methylphenoxy)ethyl]amine is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using (5-chloro-2-nitrophenyl)[2-(3-methylphenoxy)ethyl]amine is its potential toxicity, which can limit its use in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of (5-chloro-2-nitrophenyl)[2-(3-methylphenoxy)ethyl]amine and its potential side effects.
Direcciones Futuras
There are several potential future directions for research on (5-chloro-2-nitrophenyl)[2-(3-methylphenoxy)ethyl]amine. One area of interest is its potential use as a chemotherapeutic agent for cancer treatment. Further studies are needed to determine the optimal dosage and administration of (5-chloro-2-nitrophenyl)[2-(3-methylphenoxy)ethyl]amine for maximum efficacy and minimal toxicity. Additionally, more research is needed to understand the mechanism of action of (5-chloro-2-nitrophenyl)[2-(3-methylphenoxy)ethyl]amine and its potential interactions with other drugs. Another area of interest is the development of novel antimicrobial agents based on the structure of (5-chloro-2-nitrophenyl)[2-(3-methylphenoxy)ethyl]amine. Further studies are needed to determine the spectrum of activity and potential side effects of these compounds. Overall, (5-chloro-2-nitrophenyl)[2-(3-methylphenoxy)ethyl]amine has the potential to be a valuable tool in the fields of medicine and pharmaceutical research.
Métodos De Síntesis
The synthesis of (5-chloro-2-nitrophenyl)[2-(3-methylphenoxy)ethyl]amine involves the reaction of 5-chloro-2-nitroaniline with 3-methylphenol in the presence of sodium hydride and 2-bromoethyl ether. The resulting product is then treated with hydrogen chloride to obtain (5-chloro-2-nitrophenyl)[2-(3-methylphenoxy)ethyl]amine in high yield and purity.
Aplicaciones Científicas De Investigación
(5-chloro-2-nitrophenyl)[2-(3-methylphenoxy)ethyl]amine has been used in various scientific research studies due to its potential therapeutic applications. It has been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. (5-chloro-2-nitrophenyl)[2-(3-methylphenoxy)ethyl]amine has also been found to possess antimicrobial activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
5-chloro-N-[2-(3-methylphenoxy)ethyl]-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c1-11-3-2-4-13(9-11)21-8-7-17-14-10-12(16)5-6-15(14)18(19)20/h2-6,9-10,17H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFOAAGGAUBEDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCNC2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-[2-(3-methylphenoxy)ethyl]-2-nitroaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2,5-dimethylphenoxy)methyl]-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5202653.png)


![N-benzyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B5202672.png)
![N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide](/img/structure/B5202685.png)



![5-(4-{2-[(4-chlorophenyl)thio]ethoxy}-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5202710.png)
![2-chloro-N-(2-{[2-(mesitylamino)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B5202718.png)
![{1-[4-(benzyloxy)benzyl]-2-piperidinyl}methanol](/img/structure/B5202721.png)
![2-methyl-N-{1-[1-(2-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5202732.png)

